Cas no 2138199-43-4 (1-Pyrrolidinepropanamine, N-cyclopropyl-β,β-difluoro-)

1-Pyrrolidinepropanamine, N-cyclopropyl-β,β-difluoro- structure
2138199-43-4 structure
商品名:1-Pyrrolidinepropanamine, N-cyclopropyl-β,β-difluoro-
CAS番号:2138199-43-4
MF:C10H18F2N2
メガワット:204.260129451752
CID:5301079

1-Pyrrolidinepropanamine, N-cyclopropyl-β,β-difluoro- 化学的及び物理的性質

名前と識別子

    • N-[2,2-difluoro-3-(pyrrolidin-1-yl)propyl]cyclopropanamine
    • N-(2,2-difluoro-3-pyrrolidin-1-ylpropyl)cyclopropanamine
    • 1-Pyrrolidinepropanamine, N-cyclopropyl-β,β-difluoro-
    • インチ: 1S/C10H18F2N2/c11-10(12,7-13-9-3-4-9)8-14-5-1-2-6-14/h9,13H,1-8H2
    • InChIKey: XXDGWJZFIMXTGP-UHFFFAOYSA-N
    • ほほえんだ: FC(CNC1CC1)(CN1CCCC1)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 187
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 15.3

1-Pyrrolidinepropanamine, N-cyclopropyl-β,β-difluoro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-788282-10.0g
N-[2,2-difluoro-3-(pyrrolidin-1-yl)propyl]cyclopropanamine
2138199-43-4 95%
10.0g
$4852.0 2024-05-22
Enamine
EN300-788282-0.05g
N-[2,2-difluoro-3-(pyrrolidin-1-yl)propyl]cyclopropanamine
2138199-43-4 95%
0.05g
$948.0 2024-05-22
Enamine
EN300-788282-0.1g
N-[2,2-difluoro-3-(pyrrolidin-1-yl)propyl]cyclopropanamine
2138199-43-4 95%
0.1g
$993.0 2024-05-22
Enamine
EN300-788282-0.25g
N-[2,2-difluoro-3-(pyrrolidin-1-yl)propyl]cyclopropanamine
2138199-43-4 95%
0.25g
$1038.0 2024-05-22
Enamine
EN300-788282-5.0g
N-[2,2-difluoro-3-(pyrrolidin-1-yl)propyl]cyclopropanamine
2138199-43-4 95%
5.0g
$3273.0 2024-05-22
Enamine
EN300-788282-1.0g
N-[2,2-difluoro-3-(pyrrolidin-1-yl)propyl]cyclopropanamine
2138199-43-4 95%
1.0g
$1129.0 2024-05-22
Enamine
EN300-788282-2.5g
N-[2,2-difluoro-3-(pyrrolidin-1-yl)propyl]cyclopropanamine
2138199-43-4 95%
2.5g
$2211.0 2024-05-22
Enamine
EN300-788282-0.5g
N-[2,2-difluoro-3-(pyrrolidin-1-yl)propyl]cyclopropanamine
2138199-43-4 95%
0.5g
$1084.0 2024-05-22

1-Pyrrolidinepropanamine, N-cyclopropyl-β,β-difluoro- 関連文献

1-Pyrrolidinepropanamine, N-cyclopropyl-β,β-difluoro-に関する追加情報

Comprehensive Overview of 1-Pyrrolidinepropanamine, N-cyclopropyl-β,β-difluoro- (CAS No. 2138199-43-4)

In the rapidly evolving field of organic chemistry and pharmaceutical research, 1-Pyrrolidinepropanamine, N-cyclopropyl-β,β-difluoro- (CAS No. 2138199-43-4) has emerged as a compound of significant interest. This molecule, characterized by its unique pyrrolidine backbone and difluoro substitution, is increasingly studied for its potential applications in drug discovery and material science. Researchers are particularly drawn to its structural versatility, which allows for modifications that can enhance bioavailability and target specificity.

The compound's N-cyclopropyl moiety and β,β-difluoro groups contribute to its distinct chemical properties, making it a valuable intermediate in synthetic chemistry. Recent studies highlight its role in the development of novel enzyme inhibitors and receptor modulators, addressing growing demand for precision therapeutics. As the pharmaceutical industry shifts toward personalized medicine, 1-Pyrrolidinepropanamine derivatives are being explored for their potential in treating metabolic and neurological disorders, aligning with trending searches like "next-generation drug scaffolds" and "fluorinated bioactive molecules."

From a synthetic perspective, the incorporation of difluoro groups into organic frameworks is a hot topic due to their ability to influence molecular conformation and metabolic stability. This aligns with frequent queries such as "fluorine in drug design" and "improving drug half-life." The cyclopropyl ring, another critical feature of this compound, is known to enhance rigidity and reduce susceptibility to enzymatic degradation, a property highly sought after in modern medicinal chemistry.

Environmental and sustainability concerns have also put a spotlight on efficient synthesis methods for compounds like 1-Pyrrolidinepropanamine, N-cyclopropyl-β,β-difluoro-. Researchers are investigating greener catalytic processes and solvent-free reactions to minimize waste, responding to popular search terms like "green chemistry in pharma" and "sustainable synthesis." These efforts not only improve the compound's accessibility but also address regulatory and ecological priorities.

In material science, the difluoro and pyrrolidine motifs of this compound have shown promise in the design of advanced polymers and liquid crystals. Its ability to modulate electronic properties makes it relevant to cutting-edge applications such as flexible electronics and OLEDs, topics frequently searched under "fluorinated materials for tech." This interdisciplinary potential underscores the compound's versatility beyond traditional pharmaceutical uses.

Quality control and analytical characterization of CAS No. 2138199-43-4 are critical for ensuring reproducibility in research. Advanced techniques like HPLC-MS and NMR are routinely employed, reflecting the importance of "compound purity standards" in scientific discussions. The compound's stability under various conditions is another area of active investigation, particularly for storage and transportation logistics in global supply chains.

As patent landscapes evolve, 1-Pyrrolidinepropanamine derivatives are increasingly featured in intellectual property filings, signaling their commercial potential. This trend correlates with search queries like "emerging chemical patents" and "novel therapeutic agents." The compound's adaptability in structure-activity relationship (SAR) studies further positions it as a cornerstone in rational drug design methodologies.

In conclusion, 1-Pyrrolidinepropanamine, N-cyclopropyl-β,β-difluoro- represents a convergence of synthetic innovation and applied science. Its multifaceted applications—from targeted therapeutics to functional materials—resonate with contemporary scientific and industrial priorities. By addressing both fundamental research questions and practical challenges, this compound exemplifies the dynamic interplay between molecular design and real-world impact.

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